molecular formula C12H10ClN3O3 B5195602 (4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone

Cat. No.: B5195602
M. Wt: 279.68 g/mol
InChI Key: UNCODQNESIWJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro and dimethyl-substituted pyrazole ring attached to a nitrophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 3-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and dimethyl groups on the pyrazole ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: A related compound with similar structural features but lacking the nitrophenyl methanone group.

    (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid: Another related compound with an acetic acid group instead of the nitrophenyl methanone group.

Uniqueness

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone is unique due to the presence of both the chloro and dimethyl-substituted pyrazole ring and the nitrophenyl methanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7-11(13)8(2)15(14-7)12(17)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCODQNESIWJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323804
Record name (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431914-20-4
Record name (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.